3,6-Bis(chloromethyl)piperazine-2,5-dione

説明

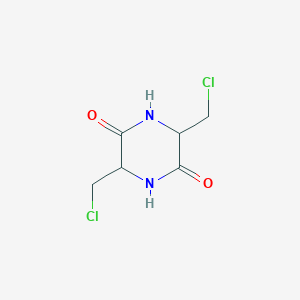

3,6-Bis(chloromethyl)piperazine-2,5-dione is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is a cyclic urea derivative with two chloromethyl groups attached to the piperazine ring. It is known for its potential therapeutic and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(chloromethyl)piperazine-2,5-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

3,6-Bis(chloromethyl)piperazine-2,5-dione undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides.

科学的研究の応用

3,6-Bis(chloromethyl)piperazine-2,5-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the production of polymers and other materials with specialized properties.

作用機序

The mechanism of action of 3,6-Bis(chloromethyl)piperazine-2,5-dione involves its interaction with biological molecules through its reactive chloromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ability to form stable adducts with biomolecules makes it a valuable tool in biochemical research .

類似化合物との比較

Similar Compounds

Bis(phthalimido)piperazine: Another piperazine derivative with antimicrobial properties.

Bis(3-aminopropyl)piperazine: Known for its use in the synthesis of biologically active molecules.

2,3-Dihydro-phthalazine-1,4-dione: A related compound with potential therapeutic applications.

Uniqueness

3,6-Bis(chloromethyl)piperazine-2,5-dione is unique due to its dual chloromethyl groups, which confer high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of new pharmaceuticals and materials.

生物活性

3,6-Bis(chloromethyl)piperazine-2,5-dione (BCMP) is a cyclic urea derivative that has garnered attention for its biological activities and potential applications in pharmaceuticals and materials science. Its unique structure, characterized by two chloromethyl groups attached to a piperazine ring, enhances its reactivity and biological interactions. This article explores the biological activity of BCMP, focusing on its mechanisms of action, toxicity, and applications in research.

- Molecular Formula: CHClNO

- Molecular Weight: 211.04 g/mol

- CAS Number: 1535664

BCMP's structure allows it to participate in various chemical reactions, particularly due to the presence of chloromethyl groups that can alkylate nucleophilic sites in biomolecules such as DNA and proteins.

Mechanisms of Biological Activity

BCMP exhibits several biological activities primarily due to its alkylating properties:

-

Alkylation of DNA and Proteins:

- The chloromethyl groups in BCMP can react with nucleophilic sites in DNA and proteins, forming covalent bonds that disrupt normal cellular functions. This property is significant in studies related to mutagenesis and carcinogenesis.

-

Induction of Mutations:

- Research has shown that BCMP can induce mutations in various organisms including bacteria, yeast, and mammalian cells. This capability has been utilized to study gene expression changes and protein functionality following DNA alterations.

-

Investigation of Cellular Responses:

- BCMP is employed in research to explore cellular responses to DNA damage, including mechanisms of DNA repair and pathways leading to cell death. Understanding these responses is crucial for developing safer therapeutic strategies against cancer.

Toxicity Profile

Despite its potential applications, BCMP has demonstrated significant toxicity, which has limited its development as a viable therapeutic agent. Early studies indicated its ability to inhibit tumor growth; however, the associated toxic effects hindered further clinical applications. The compound's toxicity is primarily attributed to its alkylating nature, which can lead to detrimental effects on normal cellular processes.

Research Applications

BCMP's unique properties have led to its use in various research contexts:

-

Mutagenesis Studies:

- The compound serves as a tool for studying mutagenesis mechanisms, helping researchers understand how DNA damage influences cellular behavior and contributes to cancer development.

-

Toxicology Research:

- BCMP is used to investigate the effects of alkylating agents on cellular health, providing insights into drug-induced toxicity and resistance mechanisms in cancer cells.

Comparative Analysis with Related Compounds

The following table compares BCMP with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Bis(phthalimido)piperazine | Contains piperazine ring; known for antimicrobial properties | Antimicrobial |

| Bis(3-aminopropyl)piperazine | Features piperazine structure; used in synthesizing biologically active molecules | Various biological activities |

| 2,3-Dihydro-phthalazine-1,4-dione | Related cyclic structure; potential therapeutic applications | Anticancer properties |

BCMP stands out due to its dual chloromethyl groups, enhancing reactivity compared to other piperazine derivatives.

Case Studies

Several case studies have highlighted the biological activity of BCMP:

-

Study on Mutagenesis:

A study demonstrated that treatment with BCMP led to increased mutation rates in Escherichia coli, providing evidence for its use as a mutagenic agent in genetic research. The study emphasized the compound's role in understanding gene expression changes following DNA damage. -

Toxicity Assessment:

Research assessing the cytotoxic effects of BCMP on mammalian cell lines revealed significant cell death at higher concentrations. This toxicity was linked to the compound's ability to induce DNA cross-linking, which impairs cell division and function.

特性

IUPAC Name |

3,6-bis(chloromethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2N2O2/c7-1-3-5(11)10-4(2-8)6(12)9-3/h3-4H,1-2H2,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDFUUWGCSFGOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(C(=O)N1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313541 | |

| Record name | 3,6-bis(chloromethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15948-95-5 | |

| Record name | NSC271941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-bis(chloromethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。